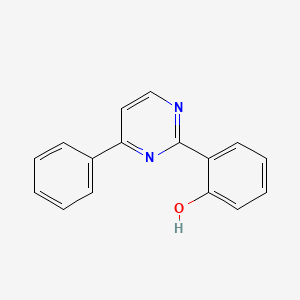
4-Phenyl-2-(2-hydroxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-(2-hydroxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a hydroxyphenyl group at the 2-position. Pyrimidine derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine typically involves the cyclization of chalcones with urea or thiourea in the presence of sodium hydroxide in anhydrous ethanol at reflux temperature . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the desired pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-(2-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced pyrimidine derivatives, and substituted phenyl and hydroxyphenyl compounds .
Applications De Recherche Scientifique
4-Phenyl-2-(2-hydroxyphenyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-(2-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyphenyl)-6-substituted pyrimidin-2(5H)-one/thiones: These compounds share a similar structure but differ in the substitution pattern on the pyrimidine ring.
2-Substituted-4H-chromen-4-ones: These compounds have a chromone ring instead of a pyrimidine ring and exhibit different biological activities.
Uniqueness
4-Phenyl-2-(2-hydroxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
65644-26-0 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-(4-phenylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-15-9-5-4-8-13(15)16-17-11-10-14(18-16)12-6-2-1-3-7-12/h1-11,19H |
Clé InChI |
OTLQQAZLDGYZFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


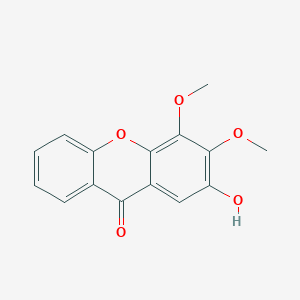

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
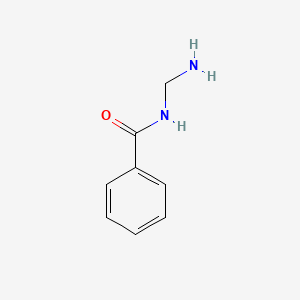
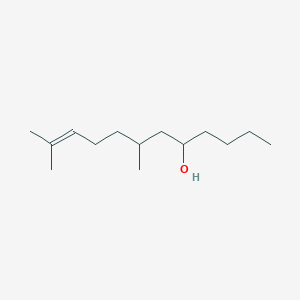
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
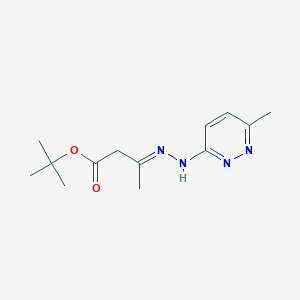
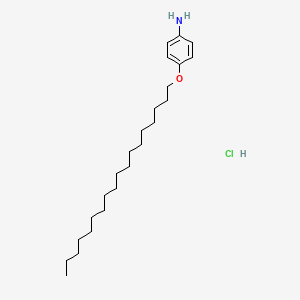
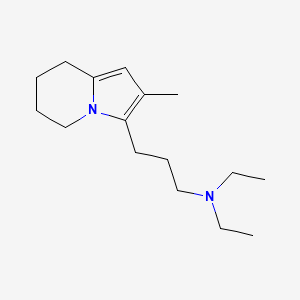
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

